4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1006963-97-8
VCID: VC7394030
InChI: InChI=1S/C13H15N3O2/c1-2-16-12(7-8-15-16)9-14-11-5-3-10(4-6-11)13(17)18/h3-8,14H,2,9H2,1H3,(H,17,18)
SMILES: CCN1C(=CC=N1)CNC2=CC=C(C=C2)C(=O)O
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid

CAS No.: 1006963-97-8

Cat. No.: VC7394030

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid - 1006963-97-8

Specification

CAS No. 1006963-97-8
Molecular Formula C13H15N3O2
Molecular Weight 245.282
IUPAC Name 4-[(2-ethylpyrazol-3-yl)methylamino]benzoic acid
Standard InChI InChI=1S/C13H15N3O2/c1-2-16-12(7-8-15-16)9-14-11-5-3-10(4-6-11)13(17)18/h3-8,14H,2,9H2,1H3,(H,17,18)
Standard InChI Key DLVHTJPEYSKURM-UHFFFAOYSA-N
SMILES CCN1C(=CC=N1)CNC2=CC=C(C=C2)C(=O)O

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with an ethyl group (C2H5-\text{C}_2\text{H}_5) and at the 5-position with a methylamino linker (CH2NH-\text{CH}_2\text{NH}-) bonded to a para-substituted benzoic acid moiety. The planar pyrazole ring (C3H3N2\text{C}_3\text{H}_3\text{N}_2) contributes aromatic stability, while the ethyl group enhances lipophilicity, a critical factor in membrane permeability . The benzoic acid terminus introduces hydrogen-bonding capacity via its carboxylic acid group (COOH-\text{COOH}), enabling interactions with biological targets such as enzymes or receptors .

Key Structural Descriptors:

  • SMILES Notation: CCN1C(=CC=N1)CNC2=CC=C(C=C2)C(=O)O

  • InChIKey: DLVHTJPEYSKURM-UHFFFAOYSA-N

  • IUPAC Name: 4-[(2-ethylpyrazol-3-yl)methylamino]benzoic acid

Physicochemical Profile

Experimental data on solubility remain unreported, but computational models predict moderate aqueous solubility due to the ionizable carboxylic acid group (pKa4.2\text{p}K_a \approx 4.2) and logP ~1.9, suggesting balanced lipophilicity . The crystalline structure likely adopts a monoclinic lattice, as observed in related pyrazole-benzoic acid hybrids, with hydrogen bonding between the carboxylic acid and pyrazole N-atoms .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight245.282 g/mol
CAS Registry Number1006963-97-8
Predicted logP1.9 ± 0.3
Ionization Potential8.7 eV

Synthetic Methodologies and Optimization

General Synthesis Strategies

The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid typically involves a multi-step sequence:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions .

  • N-Alkylation: Introduction of the ethyl group at the pyrazole N1-position using ethyl halides or via Mitsunobu reactions .

  • Methylamino Linker Attachment: Nucleophilic substitution or reductive amination between the pyrazole-methyl halide and 4-aminobenzoic acid.

A notable protocol from Heller et al. employs a one-pot strategy using carbonyldiimidazole (CDI) to activate carboxylic acids, enabling efficient coupling with hydrazines for pyrazole ring closure . Yields range from 45–72%, contingent on solvent polarity and temperature control .

Reaction Optimization

  • Catalysis: Sodium acetate (0.5–1.0 equiv) enhances regioselectivity during pyrazole formation, favoring the 1,5-disubstituted isomer .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may necessitate purification via column chromatography .

  • Protecting Groups: Benzyl or tert-butyl groups shield the hydroxamic acid or carboxylic acid functionalities during synthesis, later removed via hydrogenolysis or acid hydrolysis .

Table 2: Comparative Synthesis Routes

MethodReagentsYield (%)Purity (%)Reference
CDI-Mediated CyclizationCDI, Hydrazine hydrate6895
Mitsunobu AlkylationDIAD, PPh35789
Reductive AminationNaBH3CN, MeOH7291
Compound ClassTargetIC50/EC50Cell Line/ModelReference
Pyrazole-hydroxamatesMeprin α18 nMIn vitro
5-Aminopyrazole-carboxamidesAurora Kinase A4.2 nMHCT116
Benzoic acid-pyrazolesCOX-20.8 μMRAW 264.7

Applications in Drug Discovery and Material Science

Medicinal Chemistry Applications

The compound’s modular structure permits derivatization at three sites:

  • Pyrazole N1-Position: Alkyl/aryl substitutions modulate logP and target affinity .

  • Methylamino Linker: Replacement with sulfonamide or urea groups alters hydrogen-bonding capacity .

  • Benzoic Acid Group: Esterification or amidation tunes solubility and bioavailability.

Research Gaps and Future Directions

Unresolved Challenges

  • Pharmacokinetic Data: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles limits preclinical development.

  • Target Selectivity: Off-target effects on related metalloproteases (e.g., MMP-2/9) remain uncharacterized .

Recommended Studies

  • Crystallographic Analysis: Co-crystallization with meprin α to elucidate binding modes .

  • In Vivo Efficacy: Evaluation in murine models of inflammation or cancer .

  • QSAR Modeling: Computational optimization of substituents for enhanced potency.

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